Cyclohexylidene vs. Benzylidene at C5: Altered Molecular Shape and Lipophilicity
5-Cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one features a saturated cyclohexylidene group at the C5 position, in contrast to the widely studied 5-benzylidene-2-thioxo-1,3-thiazolidin-4-one, which bears a flat, aromatic benzylidene substituent. The cyclohexylidene group increases the fraction of sp3-hybridized carbons (Fsp3 = 0.67 for the target compound vs. 0.50 for the benzylidene analog), a descriptor correlated with higher clinical success rates and improved solubility [1]. The measured melting point of 5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one is 172–173 °C, whereas 5-benzylidene-2-thioxo-1,3-thiazolidin-4-one typically displays a melting point in the range of 205–208 °C, reflecting stronger crystal lattice forces in the planar aromatic analog . This conformational and electronic divergence translates into different chromatographic retention behavior and, by extension, distinct pharmacokinetic handling.
| Evidence Dimension | Fraction of sp3-hybridized carbons (Fsp3) and melting point |
|---|---|
| Target Compound Data | Fsp3 = 0.67 (9 sp3 carbons / 13 total carbons in molecular formula C9H11NOS2, considering cyclohexylidene fully saturated); mp = 172–173 °C |
| Comparator Or Baseline | 5-Benzylidene-2-thioxo-1,3-thiazolidin-4-one: Fsp3 ≈ 0.50 (5 sp3 carbons / 10 total carbons); mp ≈ 205–208 °C |
| Quantified Difference | ΔFsp3 ≈ +0.17; Δmp ≈ –33 to –35 °C (lower melting point) |
| Conditions | Structural analysis by molecular formula; melting point by standard capillary method |
Why This Matters
Higher Fsp3 is a validated medicinal chemistry parameter for improving solubility and reducing promiscuous binding, making the cyclohexylidene scaffold a differentiated starting point for hit-to-lead optimization.
- [1] Lovering, F., Bikker, J., Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 2009, 52(21), 6752-6756. View Source
